5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one
Overview
Description
5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one is a synthetic organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which comprises a furo[3,4-b]pyridine core substituted with a diethylamino and ethoxyphenyl group, as well as an indolyl substituent. Its intricate molecular configuration suggests diverse functionalities and possible applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one typically involves multi-step organic reactions. One of the common synthetic routes includes:
Formation of the furo[3,4-b]pyridine core: : This can be achieved through cyclization reactions involving appropriate pyridine precursors and coupling agents.
Introduction of the indolyl substituent: : Using electrophilic substitution reactions with indole derivatives.
Attachment of the diethylamino and ethoxyphenyl groups: : Achieved through nucleophilic aromatic substitution or other substitution reactions utilizing suitable reagents and catalysts.
Reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, along with catalysts such as palladium or copper complexes, under controlled temperature and pressure to ensure high yields and purity.
Industrial Production Methods
For industrial-scale production, continuous flow chemistry might be employed to facilitate the efficient and scalable synthesis of the compound. This approach not only increases the throughput but also ensures better control over reaction parameters, leading to consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidation products.
Reduction: : Using reducing agents such as sodium borohydride or lithium aluminum hydride, the compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate, mild acidic or basic conditions.
Reduction: : Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: : Various halogenating agents, strong bases like potassium tert-butoxide or acids like sulfuric acid.
Major Products
Scientific Research Applications
5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one holds promise in multiple research areas:
Chemistry: : As a novel building block for synthesizing more complex molecules, potentially leading to new materials with unique properties.
Biology: : Investigated for its potential interactions with biological macromolecules, including proteins and nucleic acids, which may lead to new bioconjugates or probes.
Medicine: : Exploring its pharmacological activities, such as anti-inflammatory, anticancer, or neuroprotective effects, which could pave the way for new therapeutic agents.
Industry: : Utilized in the development of advanced materials, dyes, or polymers with specific functionalities.
Mechanism of Action
The exact mechanism by which 5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one exerts its effects is an area of ongoing research. Potential mechanisms include:
Molecular Targets: : Binding to specific enzymes or receptors, altering their activity and thus influencing cellular pathways.
Pathways Involved: : Modulation of signaling pathways, such as those involving kinase enzymes or transcription factors, leading to altered gene expression and cellular responses.
Comparison with Similar Compounds
5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one stands out due to its unique substituent pattern and core structure. Similar compounds include:
5-[4-(diethylamino)-2-methoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one: : Differs by the methoxy group instead of ethoxy, potentially altering its chemical reactivity and biological activity.
5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one: : Lacks the 2-methyl group on the indole moiety, which may influence steric interactions and binding properties.
Properties
IUPAC Name |
5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methylindol-3-yl)furo[3,4-b]pyridin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O3/c1-6-32(7-2)21-16-17-23(26(19-21)35-9-4)30(24-14-12-18-31-28(24)29(34)36-30)27-20(5)33(8-3)25-15-11-10-13-22(25)27/h10-19H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIAWEYLHHHZJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=CC=CC=C21)C3(C4=C(C(=O)O3)N=CC=C4)C5=C(C=C(C=C5)N(CC)CC)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30887684 | |
Record name | Furo[3,4-b]pyridin-7(5H)-one, 5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30887684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69898-41-5 | |
Record name | 5-[4-(Diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69898-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furo(3,4-b)pyridin-7(5H)-one, 5-(4-(diethylamino)-2-ethoxyphenyl)-5-(1-ethyl-2-methyl-1H-indol-3-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069898415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furo[3,4-b]pyridin-7(5H)-one, 5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Furo[3,4-b]pyridin-7(5H)-one, 5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30887684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.429 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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